
1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Synthesis of Antibacterial and Antifungal Agents : A study synthesized a range of compounds incorporating the 2,3-dihydro-1,4-benzodioxin moiety, demonstrating significant antibacterial and antifungal potential. Notably, specific compounds showed good antimicrobial potential with low hemolytic activity, highlighting their suitability as therapeutic agents (Abbasi et al., 2020).
Antibacterial and Lipoxygenase Inhibition : Another study focused on synthesizing new sulfonamides with a 1,4-benzodioxin ring, showing notable antibacterial potential and lipoxygenase inhibition. This suggests their possible therapeutic use in treating inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition
- α-Glucosidase and Acetylcholinesterase Inhibitors : Research indicated that sulfonamides with benzodioxane and acetamide moieties could exhibit substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase. This suggests potential applications in managing conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Synthesis and Structural Analysis
Novel Scaffold Synthesis for Chymase Inhibition : A study developed a novel series of compounds utilizing the 1,4-diazepane-2,5-dione structure, identifying a potent inhibitor for human chymase, an enzyme involved in various physiological and pathological processes (Tanaka et al., 2007).
Synthesis of Sulfonyl Azides : The synthesis of sulfonyl azides, which are valuable reagents in organic chemistry, was explored. These compounds play a critical role in the alpha-azidation of various compounds, contributing to the synthesis of amino acid derivatives (Katritzky et al., 2008).
Solid-Phase Synthesis of Diazepines : Another study described the solid-phase synthesis of 1,4-diazepines, showcasing a method applicable for the synthesis of libraries of such compounds. This method is significant for developing bioactive compounds in a combinatorial fashion (Fülöpová et al., 2012).
Eigenschaften
Produktname |
1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane |
|---|---|
Molekularformel |
C19H20F2N2O6S2 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C19H20F2N2O6S2/c20-15-3-1-4-16(21)19(15)31(26,27)23-8-2-7-22(9-10-23)30(24,25)14-5-6-17-18(13-14)29-12-11-28-17/h1,3-6,13H,2,7-12H2 |
InChI-Schlüssel |
JPOSZEKFNLCUKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





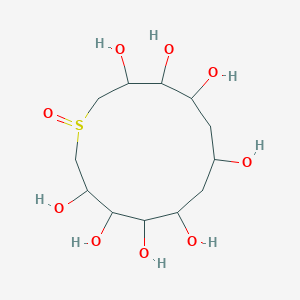
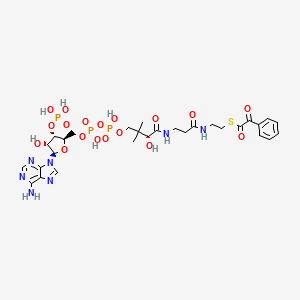

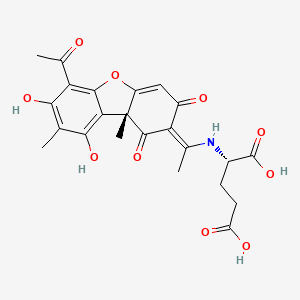

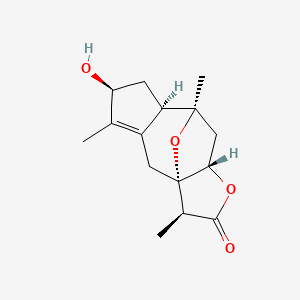
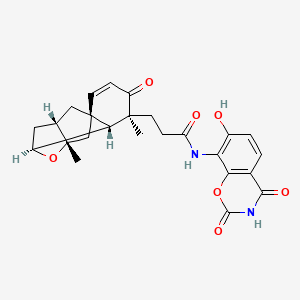

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)
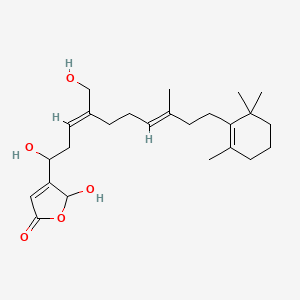
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)